![molecular formula C5H4ClN5 B1242692 7-Chlor-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidin CAS No. 21323-71-7](/img/structure/B1242692.png)

7-Chlor-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidin

Übersicht

Beschreibung

7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine, also known as 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine, is a useful research compound. Its molecular formula is C5H4ClN5 and its molecular weight is 169.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

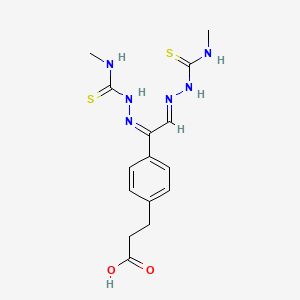

Antibakterielle Mittel

7-Chlor-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidin wurde bei der Synthese verschiedener Verbindungen mit antimikrobiellen Eigenschaften verwendet. Zum Beispiel wurden seine Derivate in die Struktur von 1,3,4-Thiadiazolen integriert, die für ihr breites Spektrum an biologischen Aktivitäten, einschließlich antimikrobieller Wirkung, bekannt sind .

Krebsforschung

Die Derivate der Verbindung werden auch in der Krebsforschung untersucht. Sie dienen als Vorläufer bei der Synthese heterocyclischer Verbindungen, die ein Potenzial als Antikrebsmittel aufweisen. Dies liegt an ihrer Fähigkeit, bestimmte zelluläre Prozesse zu stören, die für die Proliferation von Krebszellen entscheidend sind .

Behandlung der Alzheimer-Krankheit

Im Bereich der neurodegenerativen Erkrankungen wurden Derivate von this compound auf ihre Wirksamkeit bei der Hemmung der Acetylcholinesterase untersucht. Diese Enzyminhibition ist eine therapeutische Strategie zur Behandlung der Alzheimer-Krankheit, da sie die cholinerge Funktion im Gehirn verbessern kann .

Antidepressive und Antikonvulsive Aktivität

Das Gerüst der Verbindung wird verwendet, um Derivate mit antidepressiven und antikonvulsiven Aktivitäten zu entwickeln. Diese Aktivitäten sind für die Behandlung verschiedener Stimmungsstörungen bzw. Krampfanfälle von Bedeutung .

Kardiovaskuläre Therapeutika

In der kardiovaskulären Therapie wurden Derivate dieser Verbindung auf ihre antihypertensive Aktivität untersucht. Sie können eine Rolle bei der Behandlung von Bluthochdruck spielen, indem sie den Blutdruck regulieren .

Entzündungshemmende und Schmerzstillende Anwendungen

Die entzündungshemmenden und schmerzlindernden Eigenschaften von this compound-Derivaten machen sie zu Kandidaten für die Entwicklung neuer Medikamente zur Behandlung von Entzündungen und Schmerzen. Dies ist besonders relevant im Kontext chronisch-entzündlicher Erkrankungen .

Antithrombotische Aktivität

Einige Derivate wurden als potenzielle Fibrinogen-Rezeptor-Antagonisten mit antithrombotischer Aktivität identifiziert. Diese Anwendung ist entscheidend, um Thrombosen zu verhindern, die zu schwerwiegenden Herz-Kreislauf-Ereignissen führen können .

Antivirale Forschung

Schließlich wurden in der antiviralen Forschung die Derivate der Verbindung auf ihr Potenzial untersucht, Enzyme zu hemmen, die für den Lebenszyklus von Viren unerlässlich sind, und bieten einen Weg für die Entwicklung neuer antiviraler Medikamente .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .

Pharmacokinetics

The compound’s effectiveness against various cell lines suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine’s action is significant inhibition of cell growth in various cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . This suggests that the compound could be a potent anti-cancer agent.

Biochemische Analyse

Biochemical Properties

7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine and CDKs involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events.

Cellular Effects

The effects of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by disrupting the CDK-mediated cell cycle progression . Additionally, 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine can alter metabolic pathways, leading to changes in energy production and utilization within the cell.

Molecular Mechanism

At the molecular level, 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of target enzymes, such as CDKs, inhibiting their activity . This inhibition results in the disruption of phosphorylation events necessary for cell cycle progression. Furthermore, 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine have been studied over various time periods. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine remains stable under specific conditions, maintaining its inhibitory effects on target enzymes over extended periods . Degradation products may form under certain conditions, potentially altering its biochemical activity.

Dosage Effects in Animal Models

The effects of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth by targeting CDKs . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization . For instance, it may inhibit enzymes involved in glycolysis or the tricarboxylic acid (TCA) cycle, thereby altering the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, the compound may be actively transported into the nucleus, where it can exert its effects on gene expression and cell cycle regulation.

Subcellular Localization

The subcellular localization of 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, localization to the nucleus allows 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine to interact with nuclear proteins and influence gene expression.

Eigenschaften

IUPAC Name |

7-chloro-3-methyltriazolo[4,5-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN5/c1-11-5-3(9-10-11)4(6)7-2-8-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLGKTNNLQRDHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC=N2)Cl)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10425866 | |

| Record name | 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21323-71-7 | |

| Record name | 7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main focus of the research regarding 7-chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine?

A1: The research primarily investigates the reactivity of 7-chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine with various nucleophiles. The studies aim to understand how different nucleophiles substitute the chlorine atom at the 7-position of the triazolo[4,5-d]pyrimidine ring system [, , ]. This type of reaction is important for synthesizing a variety of substituted triazolo[4,5-d]pyrimidine derivatives, which could potentially possess diverse biological activities.

Q2: Why is the reactivity of 7-chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine with nucleophiles important?

A2: This reactivity is important because it allows for the synthesis of a library of compounds with different substituents at the 7-position [, , ]. By introducing different functional groups, researchers can explore how these modifications affect the chemical and biological properties of the resulting triazolo[4,5-d]pyrimidine derivatives.

Q3: Are there any specific examples of nucleophiles reacting with 7-chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine mentioned in the research?

A3: While the provided abstracts do not specify the exact nucleophiles used, they mention the general reaction of 7-chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine with a "nucleophile" [, , ]. This suggests that various nucleophiles, such as amines, alcohols, or thiols, could be employed to substitute the chlorine atom. The specific nucleophiles and reaction conditions would likely be detailed in the full text of the research articles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({1-[3-(1H-Imidazol-2-ylamino)-propyl]-1H-indazole-5-carbonyl}-amino)-2-(2,4,6-trimethyl-benzenesulfonylamino)-propionic acid](/img/structure/B1242609.png)

![(10E,14E,16E,21E)-6'-cyclohexyl-24-hydroxy-21-hydroxyimino-12-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1242611.png)

![[(6Z,11Z,15Z,20Z)-13,14-diethyl-3,4,8,19,23,24-hexamethyl-25,26,27,28,29-pentaazahexacyclo[20.2.1.1(2,5).1(7,10).1(12,15).1(17,20)]nonacosa-1(24),2,4,6,8,10(28),11,13,15,17(26),18,20,22-tridecaene-9,18-diyl]dipropane-3,1-diyl bis(bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}carbamate)](/img/structure/B1242612.png)

![2-(3-Chloro-6-methyl-8-phenyl-4,5,7,8-tetrahydrothieno[2,3-d]azepin-2-yl)propan-2-ol](/img/structure/B1242614.png)

![WX UK1 [Who-DD]](/img/structure/B1242615.png)

![2-[2-[Bis(2-oxido-2-oxoethyl)amino]ethyl-(2-oxido-2-oxoethyl)amino]acetate; gadolinium(3+)](/img/structure/B1242617.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-pyridinecarboxamide](/img/structure/B1242622.png)